molecular formula C18H23NO2 B8410876 N-(2-(4-Methylphenoxy)-1-methylethyl)-2-hydroxy-2-phenylethanamine

N-(2-(4-Methylphenoxy)-1-methylethyl)-2-hydroxy-2-phenylethanamine

Cat. No. B8410876
M. Wt: 285.4 g/mol
InChI Key: JNSUFFMHYBAUQR-UHFFFAOYSA-N
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Patent
US04588749

Procedure details

The title compound was prepared in the manner described in Example 3 using 2-hydroxy-2-phenylethanamine and (4-methylphenoxy)propan-2-one. Recrystallization from heptane gave the title compound m.p. 87-105. τ(CDCL3) 8.9 (3H, d, J=6 Hz), 7.7 (3H, s), 6.7-7.5 (3H, +2H (disappears with D2O)), 6.2 (2H, m), 5.3 (1H, m), 3.3 (2H, d, J=9 Hz), 2.9 (2H, d, J=9 Hz), 2.7 (5H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][NH2:4].[CH3:11][C:12]1[CH:22]=[CH:21][C:15]([O:16][CH2:17][C:18](=O)[CH3:19])=[CH:14][CH:13]=1>>[CH3:11][C:12]1[CH:22]=[CH:21][C:15]([O:16][CH2:17][CH:18]([NH:4][CH2:3][CH:2]([OH:1])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OCC(C)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in the manner
CUSTOM
Type
CUSTOM
Details
Recrystallization from heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCC(C)NCC(C2=CC=CC=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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